3-Amino-N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thienopyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a thiophene derivative under acidic or basic conditions.
Substitution reactions: Introduction of the amino group and various phenyl groups can be done through nucleophilic substitution reactions.
Amidation: The carboxamide group can be introduced through an amidation reaction using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: Various substitution reactions can occur at the phenyl rings or the thienopyridine core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could yield amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Drug Development: Potential therapeutic applications in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Amino-N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide would depend on its specific biological target. Generally, it may involve:
Binding to enzymes or receptors: Inhibiting or activating their function.
Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine derivatives: Such as clopidogrel and prasugrel, which are known for their antiplatelet activity.
Phenyl-substituted pyridines: Compounds with similar structural motifs but different functional groups.
Uniqueness
The unique combination of functional groups in 3-Amino-N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
332100-50-2 |
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Molecular Formula |
C30H27N3O2S |
Molecular Weight |
493.6g/mol |
IUPAC Name |
3-amino-N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C30H27N3O2S/c1-17-6-9-21(10-7-17)25-16-23(20-11-13-22(35-4)14-12-20)26-27(31)28(36-30(26)33-25)29(34)32-24-15-18(2)5-8-19(24)3/h5-16H,31H2,1-4H3,(H,32,34) |
InChI Key |
DBXKUKLDWYHLAU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=C(C=CC(=C5)C)C)N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=C(C=CC(=C5)C)C)N |
Origin of Product |
United States |
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